2,2-Difluoro-7-azaspiro[3.5]nonane
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Overview
Description
2,2-Difluoro-7-azaspiro[3.5]nonane is a chemical compound with the molecular formula C₈H₁₄F₂N. It is a spirocyclic amine, characterized by the presence of a spiro junction where two rings share a single atom. The compound is notable for its two fluorine atoms attached to the same carbon, which can significantly influence its chemical properties and reactivity.
Scientific Research Applications
2,2-Difluoro-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety information pictograms indicate GHS07, which is a signal word for warning . Precautionary statements suggest using only outdoors or in a well-ventilated area, not to breathe dust, and to wear protective gloves/protective clothing/eye protection/face protection . The compound is not identified as a PBT/vPvB substance .
Mechanism of Action
The presence of the difluoro group and the nitrogen atom in the structure could potentially influence the compound’s reactivity and interaction with biological targets. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry . The nitrogen atom could potentially act as a hydrogen bond donor or acceptor, influencing the compound’s interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Bases like potassium carbonate or sodium hydride to deprotonate intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To ensure uniform mixing and temperature control.
Purification Steps: Including distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-7-azaspiro[3.5]octane: Similar structure but with a different ring size.
2,2-Difluoro-7-azaspiro[3.5]decane: Another spirocyclic compound with a larger ring.
Uniqueness
2,2-Difluoro-7-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of two fluorine atoms on the same carbon. This combination can result in distinct chemical properties and reactivity compared to other spirocyclic compounds.
Properties
IUPAC Name |
2,2-difluoro-7-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)1-3-11-4-2-7/h11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBQIURZQOPXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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